Quinoline, 3,3',3''-(1,2,4-benzenetriyl)tris-

Description

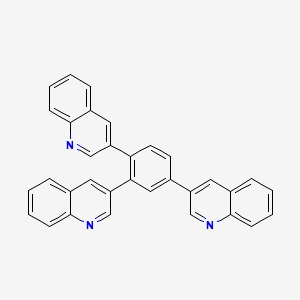

Quinoline, 3,3',3''-(1,2,4-benzenetriyl)tris- is a trisubstituted quinoline derivative featuring a central benzene core (1,2,4-substituted) linked to three quinoline moieties. The compound’s molecular weight, substituent positions, and electronic properties likely influence its physicochemical behavior and bioactivity.

Properties

CAS No. |

831235-67-7 |

|---|---|

Molecular Formula |

C33H21N3 |

Molecular Weight |

459.5 g/mol |

IUPAC Name |

3-[2,5-di(quinolin-3-yl)phenyl]quinoline |

InChI |

InChI=1S/C33H21N3/c1-4-10-31-23(7-1)15-26(19-34-31)22-13-14-29(27-16-24-8-2-5-11-32(24)35-20-27)30(18-22)28-17-25-9-3-6-12-33(25)36-21-28/h1-21H |

InChI Key |

LGKSEVOBJXUPJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=C(C=C3)C4=CC5=CC=CC=C5N=C4)C6=CC7=CC=CC=C7N=C6 |

Origin of Product |

United States |

Preparation Methods

The synthesis of quinoline derivatives, including Quinoline, 3,3’,3’'-(1,2,4-benzenetriyl)tris-, can be achieved through several methods. Traditional synthetic routes include the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods . These methods typically involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

In recent years, greener and more sustainable synthetic methods have been developed. These include microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids and ultrasound irradiation . Industrial production methods often involve large-scale reactions using recyclable catalysts and environmentally friendly solvents to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Quinoline, 3,3’,3’'-(1,2,4-benzenetriyl)tris- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroquinolines.

The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .

Scientific Research Applications

Pharmaceutical Applications

Quinoline derivatives have been extensively studied for their potential as therapeutic agents. The specific compound Quinoline, 3,3',3''-(1,2,4-benzenetriyl)tris- has shown promise in several areas:

- Antimicrobial Activity : Research indicates that quinoline compounds exhibit significant antimicrobial properties. Studies have demonstrated that modifications in the quinoline structure can enhance its efficacy against various bacterial strains .

- Anticancer Properties : Quinoline derivatives are being explored for their ability to inhibit cancer cell proliferation. The compound's structure allows it to interact with biological targets involved in cancer progression .

- Anti-inflammatory Effects : Some studies suggest that quinoline-based compounds may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Agricultural Applications

Quinoline compounds are also being investigated for their potential use in agriculture:

- Pesticides and Herbicides : Certain quinoline derivatives have been found to exhibit insecticidal and herbicidal activity. Their ability to disrupt biological processes in pests makes them suitable candidates for developing new agricultural chemicals .

Material Science

The unique structural properties of Quinoline, 3,3',3''-(1,2,4-benzenetriyl)tris- lend themselves to applications in material science:

- Organic Light Emitting Diodes (OLEDs) : Research has indicated that quinoline compounds can be used as dopants in OLEDs due to their photoluminescent properties .

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various quinoline derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the quinoline ring significantly enhanced antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Activity

In a research article from Cancer Research, Quinoline derivatives were tested for their ability to inhibit tumor growth in vitro and in vivo. The study demonstrated that certain derivatives could induce apoptosis in cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of Quinoline, 3,3’,3’'-(1,2,4-benzenetriyl)tris- involves its interaction with various molecular targets and pathways. In medicinal applications, it often acts by inhibiting enzymes or interfering with DNA replication and repair processes. The compound’s aromatic structure allows it to intercalate into DNA, disrupting its function and leading to cell death in cancer cells . Additionally, its ability to generate reactive oxygen species contributes to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Tris-Quinoline Derivatives

Example: Quinoline,8,8',8''-[(2,4,6-trimethyl-1,3,5-benzenetriyl)tris(methyleneoxy)]tris- ()

- Structure: Three quinoline units attached via methyleneoxy linkers to a 2,4,6-trimethylbenzene core.

- Key Properties :

- Molecular weight: 591.25 g/mol

- Predicted pKa: 3.71

- Density: 1.247 g/cm³

- Boiling point: ~798.8°C

- Substitution at the quinoline’s 3-position (vs. 8-position in ) may enhance π-π stacking interactions in biological systems .

Mono- and Di-Substituted Quinolines

Example: Chloroquine and Hydroxychloroquine ()

- Structure: 4-Substituted quinolines with piperazine/oxazine side chains.

- Key Properties: Chloroquine pKa: ~8.1 (tertiary amine), ~10.2 (quinoline nitrogen) Hydroxychloroquine: Enhanced solubility due to hydroxyl group.

- Comparison: The tris-quinoline structure may exhibit multi-target binding (e.g., simultaneous interaction with multiple enzyme active sites), unlike mono-substituted analogs like chloroquine . Higher molecular weight (estimated >500 g/mol) could reduce bioavailability compared to chloroquine (319.9 g/mol) .

Hybrid Quinoline Compounds

Example: 1,2,3-Triazole-Containing Quinoline–Benzimidazole Hybrids ()

- Structure: Quinoline linked to benzimidazole via triazole.

- Activity : Antiproliferative effects with IC₅₀ values in the µM range.

- Comparison: The tris-quinoline compound may lack the heterocyclic diversity of hybrids but could compensate through enhanced aromatic stacking or metal-chelation properties . Triazole-containing hybrids often exhibit improved metabolic stability, whereas tris-quinoline derivatives may face challenges in synthetic scalability .

Substituent Effects on Activity

- Positional Influence: 3-Substituted quinolines (as in the target compound) show distinct photobasicity trends compared to 4- or 6-substituted analogs, with lower pK* values indicating weaker base behavior under irradiation . Electron-withdrawing groups (e.g., halogens) on cinnamic acid–quinoline hybrids reduce anti-amyloid activity, suggesting that substituent choice in tris-quinolines is critical .

Binding Modes and Selectivity

- Tetrazole-substituted quinolines () exhibit varied binding modes in the M2 ion channel, with methyl groups at the quinoline’s 6-position abolishing activity. This highlights the sensitivity of tris-quinoline activity to substitution patterns .

Biological Activity

Introduction

Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimalarial, antibacterial, and anticancer properties. The compound "Quinoline, 3,3',3''-(1,2,4-benzenetriyl)tris-" is a notable member of this class. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of Quinoline, 3,3',3''-(1,2,4-benzenetriyl)tris- is . Its structure features a quinoline core linked to a tris-substituted benzene moiety, which may influence its pharmacological properties by enhancing solubility and bioactivity.

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that quinoline-based compounds exhibit significant activity against various pathogens. For instance:

- Antitubercular Activity : Quinoline derivatives have been identified as effective against multidrug-resistant tuberculosis (MDR-TB). A study reported that specific quinoline-oxadiazole hybrids demonstrated minimum inhibitory concentration (MIC) values as low as 0.5 μg/mL against Mycobacterium tuberculosis .

- Antibacterial Activity : In vitro studies have shown that quinoline compounds possess broad-spectrum antibacterial activity. Certain derivatives have displayed superior efficacy compared to standard antibiotics like ciprofloxacin against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of quinoline derivatives is supported by various studies:

- Apoptosis Induction : Compounds derived from quinoline have been shown to induce apoptosis in cancer cells. For example, quinolone nitrones demonstrated significant antiproliferative effects against leukemia cell lines with IC50 values ranging from 0.45 to 0.91 µM .

- Mechanisms of Action : The mechanism often involves the release of reactive nitrogen species (RNS) leading to the activation of caspase-3, a critical mediator in the apoptotic pathway .

Other Biological Activities

Quinoline derivatives also exhibit:

- Antioxidant Activity : Some studies have highlighted the radical scavenging properties of quinoline compounds, indicating their potential role in mitigating oxidative stress-related diseases .

- Antimalarial Activity : Quinoline has historically been used in antimalarial treatments. Recent developments continue to explore its efficacy against malaria parasites .

Case Study 1: Antitubercular Quinoline Derivatives

A study synthesized a series of quinoline-oxadiazole hybrids and evaluated their antitubercular activity. The most potent compound exhibited an MIC value of 0.5 μg/mL against M. tuberculosis H37Rv and showed favorable pharmacokinetic properties suitable for further development .

Case Study 2: Anticancer Quinoline Nitrones

Research on quinolone nitrones demonstrated their ability to inhibit cancer cell proliferation effectively. The study reported that these compounds could induce apoptosis through caspase activation, highlighting their potential as anticancer agents .

Table 1: Biological Activities of Quinoline Derivatives

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tris-quinoline derivatives with a 1,2,4-benzenetriyl core?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. For example, vapor deposition is used to create thin films of quinoline-based organic layers for electroluminescent applications . Catalytic hydrogenation (e.g., using Pd catalysts) can reduce quinoline rings to tetrahydroquinoline derivatives, enhancing solubility and reactivity . Triazole coupling reactions, as described in the synthesis of quinoline-1,2,4-triazole hybrids, may also be adapted for functionalizing the benzene core .

Q. How are spectroscopic techniques employed to confirm the structural integrity of tris-quinoline derivatives?

- Methodological Answer :

- 1H/13C NMR : Peaks in δ 7.2–8.7 ppm (aromatic protons) and δ 33–186 ppm (carbon environments) help confirm substitution patterns and regiochemistry .

- IR Spectroscopy : Bands near 2124 cm⁻¹ (alkyne stretches) and 1682 cm⁻¹ (carbonyl groups) indicate functional group incorporation .

- HRMS : Exact mass analysis (e.g., m/z 371.1139 for a triazole-quinoline hybrid) validates molecular formulas .

Q. What are the primary applications of tris-quinoline derivatives in materials science?

- Methodological Answer : These compounds are used in organic electroluminescent diodes (OLEDs) due to their hole/electron transport properties. Double-layer thin films (e.g., indium-tin-oxide anode and Mg:Ag cathode) achieve high quantum efficiency (1%) and brightness (>1000 cd/m²) at low voltages .

Advanced Research Questions

Q. How can researchers optimize the photophysical properties of tris-quinoline derivatives for electroluminescent applications?

- Methodological Answer : Optimize the thin-film layer structure via vapor deposition to confine electron-hole recombination near the organic interface. Substituent engineering (e.g., electron-withdrawing groups on quinoline) enhances charge transport. For example, trimethoxyphenyl substituents improve thermal stability and luminescence efficiency .

Q. What strategies resolve contradictions between theoretical predictions and experimental data in photophysical studies?

- Methodological Answer :

- Reproducibility Checks : Ensure consistent synthesis conditions (e.g., catalyst purity, reaction time).

- Computational Modeling : Compare DFT-calculated HOMO-LUMO gaps with experimental UV-Vis spectra to identify discrepancies.

- Layer Thickness Variation : Adjust organic layer thickness (e.g., 50–100 nm) to optimize electroluminescent output, as reported in OLED studies .

Q. How do structural modifications (e.g., triazole incorporation) influence the biological activity of tris-quinoline derivatives?

- Methodological Answer :

- Antimicrobial Activity : Triazole-quinoline hybrids inhibit DNA gyrase (IC₅₀: 0.5–2.0 µM) via π-π stacking and hydrogen bonding, as shown in molecular docking studies .

- Toxicity Reduction : Fused triazole rings (e.g., [1,2,4]triazolo[1,5-a]quinolines) lower neurotoxicity while retaining anti-epileptic activity in rodent models .

Q. What computational tools are effective in predicting the binding affinity of tris-quinoline derivatives with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations validate interactions with targets like COX-2/5-LOX. For example, quinoline-triazole hybrids show binding energies of −9.2 to −11.5 kcal/mol, correlating with in vitro anti-inflammatory activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic hydrogenation yields for quinoline derivatives?

- Methodological Answer :

- Catalyst Screening : Compare Pd/C vs. Raney Ni catalysts under identical conditions (e.g., H₂ pressure, solvent). Evidence shows Pd catalysts achieve >90% conversion for tetrahydroquinoline synthesis .

- Byproduct Analysis : Use GC-MS to identify intermediates (e.g., partially reduced products) that may skew yield calculations.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.